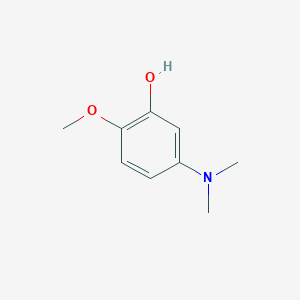

5-(Dimethylamino)-2-methoxyphenol

Description

Properties

CAS No. |

189191-61-5 |

|---|---|

Molecular Formula |

C9H13NO2 |

Molecular Weight |

167.20 g/mol |

IUPAC Name |

5-(dimethylamino)-2-methoxyphenol |

InChI |

InChI=1S/C9H13NO2/c1-10(2)7-4-5-9(12-3)8(11)6-7/h4-6,11H,1-3H3 |

InChI Key |

LORNBCIETCHTAI-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)OC)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features and Substituent Effects

The bioactivity and physicochemical properties of phenolic derivatives are highly influenced by substituent type, position, and electronic nature. Below is a comparative analysis of 5-(dimethylamino)-2-methoxyphenol (Compound A) with structurally related compounds:

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Electron-Donating vs. Withdrawing Groups: Compound A’s dimethylamino group enhances electron density, stabilizing free radicals in antioxidant assays. In contrast, fluorophenyl substituents (e.g., in ) reduce electron density, altering reactivity .

- Heterocyclic Modifications : Thiadiazole-containing derivatives () exhibit metal-binding capacity, enabling larvicidal activity when complexed with Cu(II).

Key Observations :

- Microwave synthesis (e.g., for Schiff bases in ) improves reaction efficiency compared to traditional methods.

- Precursors like 5-(dimethylamino)-2-nitrosophenol achieve high yields (86%), facilitating scalable production .

Key Observations :

- Antioxidant Capacity : DMMMP’s morpholine groups improve lipid solubility, enhancing antioxidant efficacy in lipid-rich environments .

- Enzyme Inhibition: Compound 10’s dimethylamino group likely enhances binding to acetylcholinesterase’s active site, yielding an IC₅₀ of 18.7 µM .

- Cytotoxicity: Oxadiazole derivatives with dimethylamino groups (e.g., OX5) show superior activity (IC₅₀ ~24 µM) over methoxy-substituted analogs (IC₅₀ ~28 µM), highlighting the role of electron donation .

Physicochemical Properties

- Solubility: Dimethylamino and morpholine groups (e.g., in DMMMP) increase water solubility compared to fluorophenyl derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 5-(Dimethylamino)-2-methoxyphenol, and how can reaction conditions be optimized for high yield?

- Methodology : Synthesis typically involves multi-step reactions, starting with functionalization of the phenolic ring. For example, methylation of the hydroxyl group using dimethyl sulfate under alkaline conditions can introduce the methoxy moiety. The dimethylamino group may be introduced via reductive amination or nucleophilic substitution, depending on precursor availability. Key optimization factors include solvent choice (e.g., ethanol or methanol for solubility), temperature control (reflux conditions for activation energy), and catalyst selection (e.g., palladium for cross-coupling reactions). Purity is validated via HPLC or GC-MS .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) be utilized to characterize this compound?

- Methodology :

- NMR : -NMR identifies protons in the methoxy () and dimethylamino groups (). -NMR confirms aromatic carbons and substituents.

- MS : High-resolution mass spectrometry (HRMS) determines the molecular ion peak () and fragmentation patterns to confirm the structure. Matrix-assisted laser desorption/ionization (MALDI) or electrospray ionization (ESI) are preferred for polar compounds .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

- Methodology : Solubility is tested in polar (water, ethanol) and non-polar solvents (DCM, hexane) using gravimetric analysis. Stability studies involve incubating the compound at different pH (2–12) and temperatures (4°C–60°C) over time, with degradation monitored via UV-Vis spectroscopy or LC-MS. The dimethylamino group enhances water solubility at acidic pH due to protonation .

Advanced Research Questions

Q. How does this compound interact with oxidative stress-related enzymes, and what experimental models validate these interactions?

- Methodology : Enzymatic assays (e.g., catalase, superoxide dismutase) quantify inhibition/activation effects. In vitro models (e.g., RAW 264.7 macrophages) assess reactive oxygen species (ROS) suppression using fluorescent probes like DCFH-DA. Molecular docking simulations predict binding affinities to enzyme active sites, validated by X-ray crystallography or mutagenesis studies .

Q. What role does this compound play in modulating NF-κB signaling pathways, and how can contradictory data from different studies be resolved?

- Methodology : Contradictions may arise from cell-type-specific responses or concentration-dependent effects. Use luciferase reporter assays to measure NF-κB activation in HEK293T cells. Western blotting tracks IκBα degradation and p65 nuclear translocation. Dose-response curves (0.1–100 μM) clarify biphasic effects. Meta-analysis of transcriptomic datasets (e.g., GEO) identifies consensus pathways .

Q. What strategies mitigate interference from this compound’s autofluorescence in fluorescence-based bioassays?

- Methodology : Autofluorescence is characterized via excitation-emission matrix (EEM) spectroscopy. Alternative detection methods (e.g., luminescence, electrochemical sensors) avoid spectral overlap. For fluorescence assays, time-resolved measurements or quenching agents (e.g., iodide) reduce background noise. Control experiments with structurally similar non-fluorescent analogs validate specificity .

Q. How can computational chemistry predict the metabolic fate of this compound, and what in vitro models validate these predictions?

- Methodology : Density functional theory (DFT) calculates metabolic hotspots (e.g., O-demethylation sites). Software like Schrödinger’s ADMET Predictor simulates phase I/II metabolism (e.g., glucuronidation). Hepatocyte microsomal assays (human or rat) confirm metabolite formation, identified via LC-HRMS. Comparative studies with cytochrome P450 inhibitors (e.g., ketoconazole) pinpoint enzymatic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.